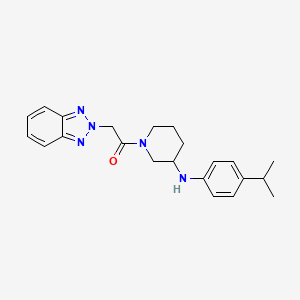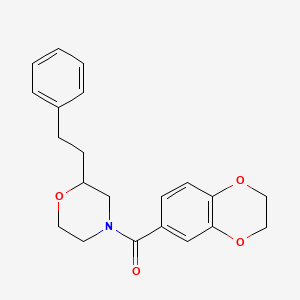![molecular formula C15H15N5 B6051236 N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine](/img/structure/B6051236.png)
N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine is a chemical compound that belongs to the class of pyrazinamide derivatives. It has been widely used in scientific research and drug discovery due to its unique chemical structure and potential therapeutic properties. In
Wirkmechanismus
The exact mechanism of action of N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms. It may also interfere with the synthesis of certain biomolecules, such as DNA or RNA, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and fungi. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Moreover, the compound has been shown to exhibit potent anticancer and antimicrobial activities, which make it a promising drug candidate for further development. However, one of the main limitations of the compound is its potential toxicity, which requires careful evaluation and optimization of dosage and administration routes.
Zukünftige Richtungen
There are several future directions for the research and development of N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine. One possible direction is to optimize the synthesis method and evaluate the compound's pharmacokinetic and pharmacodynamic properties in animal models. Another direction is to investigate the potential synergistic effects of the compound with other anticancer or antimicrobial agents. Moreover, the compound's mechanism of action and potential targets should be further elucidated to facilitate the development of more potent and selective derivatives. Finally, the compound's potential therapeutic applications in other diseases, such as inflammation, neurodegeneration, or autoimmune disorders, should be explored.
In conclusion, N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine is a promising chemical compound with potential therapeutic applications in various diseases. Its unique chemical structure and potent biological activities make it a valuable tool for scientific research and drug discovery. However, further studies are needed to fully understand its mechanism of action, optimize its pharmacological properties, and explore its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine can be achieved through a multi-step reaction process. The first step involves the reaction of 2-pyrazinamine with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base catalyst to form an intermediate compound. The intermediate compound is then reacted with hydrazine hydrate to yield the final product, N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine.
Wissenschaftliche Forschungsanwendungen
N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-2-pyrazinamine has been extensively used in scientific research for various purposes. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antimicrobial agent against various bacterial and fungal infections. Moreover, it has been explored as a potential drug candidate for the treatment of tuberculosis.
Eigenschaften
IUPAC Name |
N-(1-phenyl-2-pyrazol-1-ylethyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-5-13(6-3-1)14(12-20-10-4-7-18-20)19-15-11-16-8-9-17-15/h1-11,14H,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWOGYSYYIJIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=N2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[4-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B6051159.png)
![methyl [5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6051164.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6051168.png)
![5,5'-[(4-methylphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6051174.png)
![methyl 5-[2-(benzyloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6051179.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide](/img/structure/B6051182.png)
![2-(1-isobutyl-4-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051187.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6051208.png)
![methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6051216.png)
![2-[4-(2,3-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6051219.png)
![5-(4-morpholinyl)-8-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6051231.png)
